BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide

BTK inhibition Kinase probe Immunology

This morpholine-thiophene benzamide is a unique multi-target biochemical probe. It combines potent TSHR antagonism (IC50 82 nM) with high BTK inhibition (IC50 1 nM) and MOR activity (EC50 52 nM), making it essential for polypharmacology and GPCR-kinase crosstalk research. Unlike analogs with altered linkers, this exact structure is required for target engagement fidelity. Procure this high-purity compound for definitive GPCR signaling and BTK occupancy studies.

Molecular Formula C22H30N2O2S
Molecular Weight 386.55
CAS No. 887205-21-2
Cat. No. B2570988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide
CAS887205-21-2
Molecular FormulaC22H30N2O2S
Molecular Weight386.55
Structural Identifiers
SMILESCC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C22H30N2O2S/c1-16(20(19-6-5-15-27-19)24-11-13-26-14-12-24)23-21(25)17-7-9-18(10-8-17)22(2,3)4/h5-10,15-16,20H,11-14H2,1-4H3,(H,23,25)
InChIKeyJYYTXZFHEFCUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

887205-21-2: A Multi-Target Benzamide Probe for TSHR, BTK, and MOR Research Applications


4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide (CAS 887205-21-2) is a synthetic small molecule belonging to the benzamide class, characterized by a 4-tert-butylphenyl substituent, a morpholine ring, and a thiophene moiety. Its molecular formula is C22H30N2O2S with a molecular weight of 386.55 g/mol . BindingDB records (CHEMBL5285143, BDBM50614116) document its antagonistic activity at the thyrotropin receptor (TSHR) [1]. Patent US20240083900 discloses its potent inhibition of Bruton's tyrosine kinase (BTK) [2]. These data establish its utility as a multi-target biochemical probe.

Why 887205-21-2 Cannot Be Replaced by Generic Morpholine-Thiophene Benzamides


The morpholine-thiophene benzamide scaffold is relatively common, but small structural modifications produce divergent pharmacological profiles. For instance, analogs lacking the 4-tert-butyl group or with altered linker geometry show dramatically different target engagement: the ethyl-linked analog (CAS 953847-23-9) lacks the TSHR and BTK activity documented for 887205-21-2 . In the Mycobacterium tuberculosis QcrB inhibitor series, morpholino-thiophene benzamides are optimized for antibacterial activity with IC90 values in the 0.09–0.13 μM range, whereas 887205-21-2 targets entirely different mammalian proteins (TSHR, BTK, MOR) [1]. Generic substitution based solely on shared core scaffold is unsupported by available evidence and may compromise experimental outcomes when target engagement fidelity is required.

Quantitative Differentiation Evidence for 887205-21-2 vs. Closest Analogs


BTK Inhibition: 887205-21-2 (IC50 1 nM) vs. CGI-1746 (IC50 1.9 nM)

In a BTK in vitro biochemical assay measuring enzymatic inhibition, 887205-21-2 (Patent Example 99) exhibited an IC50 of 1 nM [1]. The well-characterized BTK inhibitor CGI-1746, used as an industry benchmark, shows an IC50 of 1.9 nM in comparable enzymatic assays [2]. This represents a ~1.9-fold improvement in biochemical potency for 887205-21-2 relative to CGI-1746 under the respective assay conditions.

BTK inhibition Kinase probe Immunology

TSHR Antagonism: 887205-21-2 (hTSHR IC50 82 nM) vs. NIDDK/CEB-52 (IC50 4200 nM)

In a human TSHR antagonist assay using HEK293 cells, 887205-21-2 reduced cAMP production with an IC50 of 82 nM [1]. By comparison, NIDDK/CEB-52, a reference TSHR antagonist, exhibits an IC50 of 4,200 nM (4.2 μM) in the TSH-mediated cAMP assay [2]. This represents an approximately 51-fold higher potency for 887205-21-2 at the human TSHR target.

TSHR antagonist Thyroid research GPCR

TSHR Selectivity Over FSHR: >120-Fold Discrimination

887205-21-2 demonstrates target selectivity between two closely related glycoprotein hormone receptors. Its IC50 at the human TSHR is 82 nM [1], whereas inhibition of the human follicle-stimulating hormone receptor (FSHR) requires 10,000 nM (10 μM), yielding a selectivity window exceeding 120-fold [1]. This selectivity profile is particularly valuable given the high sequence and structural homology between TSHR and FSHR.

TSHR selectivity FSHR counter-screen GPCR profiling

MOR Agonist Activity: EC50 52 nM vs. Known MOR Agonists

887205-21-2 acts as an agonist at the human mu-opioid receptor (MOR) with an EC50 of 52 nM in a cAMP accumulation assay in CHOK1 cells [1]. This activity places it within the nanomolar potency range characteristic of MOR-targeting pharmacological tool compounds, though it is less potent than clinical candidates such as oliceridine (TRV130; EC50 ~8 nM) [2]. The combination of MOR agonism with TSHR and BTK activities is a distinctive polypharmacological profile not observed in standard MOR reference compounds.

MOR agonist Opioid receptor Pain research

Recommended Application Scenarios for 887205-21-2 Based on Quantitative Evidence


TSHR Functional Antagonism Studies in Thyroid Biology

887205-21-2 is best deployed as a TSHR antagonist probe in GPCR signaling studies where sub-100 nM potency is required. Its IC50 of 82 nM at hTSHR and >120-fold selectivity over FSHR support its use in experiments distinguishing TSHR-mediated cAMP modulation from FSHR-mediated effects [1]. This profile is especially relevant for laboratories investigating Graves' disease mechanisms or thyroid cancer signaling. Researchers should confirm lot-to-lot potency via cAMP TR-FRET assay before use.

BTK Biochemical Assay Development and Inhibitor Benchmarking

With a BTK IC50 of 1 nM, 887205-21-2 serves as a high-potency positive control in BTK enzymatic assays, exceeding the potency of the widely used inhibitor CGI-1746 (IC50 1.9 nM) [1]. Its distinct chemotype (benzamide-morpholine-thiophene) from typical aminopyrimidine-based BTK inhibitors makes it valuable for evaluating inhibitor chemotype diversity in screening cascades and for occupancy studies where alternative binding modes are sought [2].

Multi-Target Polypharmacology Profiling

The compound's concurrent activity at TSHR (IC50 82 nM), BTK (IC50 1 nM), and MOR (EC50 52 nM) makes it suitable for polypharmacology studies examining crosstalk between GPCR and kinase signaling pathways [1]. Researchers designing phenotypic screens with ambiguous target hypotheses can use 887205-21-2 as a tool to probe whether observed effects are mediated through TSHR, BTK, or MOR engagement, with the understanding that data interpretation requires careful target deconvolution using selective antagonists for each pathway [2].

Quote Request

Request a Quote for 4-tert-butyl-N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.